molecular formula C28H30Cl3N5 B12227034 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12227034
M. Wt: 542.9 g/mol
InChI Key: ATIVLNAETBKYQB-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl and chlorophenyl groups: These groups are usually introduced through substitution reactions.

    Attachment of the piperazine moiety: This step involves the reaction of the intermediate with 3,4-dichlorobenzylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and piperazine moieties.

    Reduction: Reduction reactions can be used to modify the chlorophenyl group.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can lead to the formation of carboxylic acids, while reduction of the chlorophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its various functional groups allow for interactions with multiple biological targets, making it a versatile scaffold for drug design.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine lies in its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C28H30Cl3N5

Molecular Weight

542.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H30Cl3N5/c1-18-26(20-6-8-21(29)9-7-20)27-32-24(28(2,3)4)16-25(36(27)33-18)35-13-11-34(12-14-35)17-19-5-10-22(30)23(31)15-19/h5-10,15-16H,11-14,17H2,1-4H3

InChI Key

ATIVLNAETBKYQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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